molecular formula C8H5N3O2S B12804919 Pyridine, (2-nitro-5-thiazolyl)- CAS No. 68135-39-7

Pyridine, (2-nitro-5-thiazolyl)-

Cat. No.: B12804919
CAS No.: 68135-39-7
M. Wt: 207.21 g/mol
InChI Key: DJHOTDBDQXIBGT-UHFFFAOYSA-N
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Description

Pyridine, (2-nitro-5-thiazolyl)-, is a heterocyclic compound featuring a pyridine ring substituted with a nitro group at the 2-position and a thiazolyl group at the 5-position. This structure combines the aromaticity of pyridine with the electron-withdrawing nitro group and the sulfur-containing thiazole moiety, making it a molecule of interest in medicinal chemistry and materials science.

Properties

CAS No.

68135-39-7

Molecular Formula

C8H5N3O2S

Molecular Weight

207.21 g/mol

IUPAC Name

2-nitro-5-pyridin-2-yl-1,3-thiazole

InChI

InChI=1S/C8H5N3O2S/c12-11(13)8-10-5-7(14-8)6-3-1-2-4-9-6/h1-5H

InChI Key

DJHOTDBDQXIBGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CN=C(S2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitration of 5-Substituted Pyridines

A common approach to prepare 2-nitro-5-substituted pyridines involves starting from 2-amino-5-substituted pyridines, followed by oxidation to the nitro derivative. For example, the preparation of 2-nitro-5-bromopyridine, a close analog, uses 2-amino-5-bromopyridine as the starting material, which is oxidized by peracetic acid in acetic acid medium under controlled temperature conditions (below 30 °C) to avoid side reactions and ensure high yield.

Key steps:

  • Dissolve 2-amino-5-substituted pyridine in glacial acetic acid.
  • Slowly add peracetic acid dropwise under stirring, maintaining temperature control (20–40 °C).
  • After reaction completion, remove acetic acid by decompression distillation.
  • Add water and adjust pH to alkaline (pH 8–9) to precipitate the nitro product.
  • Filter, wash, and dry to obtain the 2-nitro-5-substituted pyridine.

This method achieves yields ranging from 58% to 86%, depending on precise temperature control and reagent ratios.

Incorporation of the Thiazolyl Group

The thiazolyl substituent at the 5-position can be introduced via coupling reactions or by constructing the thiazole ring onto a pyridine precursor. Molecular hybridization approaches have been used to design pyridine appended 2-hydrazinylthiazole derivatives, where the thiazole ring is linked to the pyridine scaffold through hydrazine intermediates.

Synthesis of pyridine appended 2-hydrazinylthiazoles involves:

  • Preparation of thiosemicarbazones from thiosemicarbazide and appropriate carbonyl compounds.
  • Cyclization to form the thiazole ring linked to the pyridine moiety.
  • Confirmation of structure by spectroscopic methods (NMR, IR, X-ray crystallography).

This approach allows for the selective formation of the thiazolyl substituent on the pyridine ring, maintaining the nitro group if introduced beforehand or allowing subsequent nitration.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Oxidation of 2-amino-5-substituted pyridine to 2-nitro derivative Peracetic acid in glacial acetic acid, slow addition 20–40 58–86 Temperature control critical for yield
pH adjustment and precipitation Sodium hydroxide to pH 8–9, cooling to 5–20 5–20 - Precipitates nitro-substituted pyridine
Thiazole ring formation Thiosemicarbazide + carbonyl compounds, cyclization Reflux or room temp Variable Forms pyridine appended 2-hydrazinylthiazoles
Purification Filtration, recrystallization Ambient - Ensures product purity

Mechanistic Insights and Optimization

  • The oxidation of 2-amino-5-substituted pyridines to nitro derivatives proceeds via intermediate formation of nitroso compounds, which then convert to nitro groups under controlled conditions.
  • The use of peracetic acid as an oxidant is preferred due to its mildness and ability to control reaction exothermicity.
  • Temperature control during peracetic acid addition is crucial to prevent side reactions and decomposition.
  • The thiazole ring formation via thiosemicarbazone intermediates allows for modular synthesis, enabling variation in substituents for pharmacological optimization.
  • Molecular hybridization strategies facilitate the design of compounds with improved biological activity by linking pyridine and thiazole moieties effectively.

Research Findings and Applications

  • Pyridine appended 2-hydrazinylthiazole derivatives synthesized by these methods have demonstrated significant biological activities, including antimycobacterial and anticancer properties, indicating the importance of precise synthetic control for functional group placement.
  • Docking studies suggest that the spatial orientation and hydrogen bonding capabilities of the thiazolyl and nitro substituents on the pyridine ring are critical for biological activity.

Summary Table of Preparation Methods

Methodology Starting Material Key Reagents Conditions Yield (%) Advantages Limitations
Oxidation of 2-amino-5-substituted pyridine 2-amino-5-bromopyridine Peracetic acid, acetic acid 20–40 °C, slow addition 58–86 High yield, scalable Requires careful temperature control
Thiazole ring synthesis via thiosemicarbazones Thiosemicarbazide + carbonyl compounds Acid/base catalysts Reflux or room temperature Variable Modular, allows functional diversity Multi-step, purification needed
Molecular hybridization approach Pyridine and thiazole precursors Hydrazine derivatives Multi-step synthesis Moderate Enables pharmacological optimization Complex synthesis route

Chemical Reactions Analysis

Types of Reactions

Pyridine, (2-nitro-5-thiazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Pyridine derivatives have demonstrated promising antimicrobial properties. For instance, a study synthesized novel pyridine-appended 2-hydrazinylthiazole derivatives that exhibited significant antimycobacterial activity against Mycobacterium tuberculosis (H37Rv strain) with minimum inhibitory concentrations (MICs) ranging from 6.40 to 7.14 μM. The compounds were evaluated for cytotoxicity against human embryonic kidney cells, showing acceptable safety profiles with cell viability rates of 87% and 96.71% for selected compounds .

Anticancer Potential
The anticancer activity of pyridine derivatives has been extensively studied. A recent investigation into pyrazolo-thiazole substituted pyridines revealed their potential as anti-proliferative agents against various cancer cell lines, including HeLa and NCI-H460. The synthesized compounds demonstrated cytotoxic effects with IC50 values between 17.50–61.05 µM . Another study highlighted the effectiveness of pyridine-based compounds against human prostatic adenocarcinoma (PC3) and colorectal carcinoma (HCT116), indicating their potential as therapeutic agents in oncology .

Antiviral Properties
Pyridine compounds have also shown antiviral activities. Research indicates that certain derivatives possess the ability to inhibit viral replication, making them candidates for further development in antiviral therapies .

Case Studies

Case Study 1: Antimycobacterial Activity
A comprehensive study focused on synthesizing thirty novel pyridine-appended 2-hydrazinylthiazole derivatives. These compounds were rigorously tested for their antimycobacterial activity using the Luciferase reporter phage assay, revealing several candidates with potent activity against M. tuberculosis .

Case Study 2: Anticancer Evaluation
In another investigation, a series of pyridine-based compounds were synthesized and tested against multiple cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to further exploration in drug formulation for cancer treatment .

Summary of Biological Activities

Activity Type Target Organism/Cell Line MIC/IC50 Values Reference
AntimycobacterialMycobacterium tuberculosis6.40 - 7.14 μM
AnticancerPC3, HCT11617.50 - 61.05 µM
AntiviralVarious Viral StrainsNot specified

Mechanism of Action

The mechanism of action of Pyridine, (2-nitro-5-thiazolyl)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Pyrido[3’,2’:5,6]pyrano[2,3-h]quinolin-12-one Derivatives
  • Synthesis : These derivatives are synthesized via the Skraup reaction using glycerol, sulfuric acid, nitrobenzene, FeSO₄, and H₃BO₃ under controlled conditions (130°C for 5–6 hours) .
  • Properties :
    • Melting Points: 190–292°C, with variations depending on substituents .
    • Yields: 71–84% for Skraup-derived products .
    • Purity: Confirmed via HPLC (e.g., 98.97% purity for pyridine hydrobromide derivatives) .
  • Key Differences: Unlike Pyridine, (2-nitro-5-thiazolyl)-, these compounds feature fused pyrano-quinoline systems rather than standalone thiazole substituents.
Thiazolo[5,4-b]pyridine-2-thiol
  • Structure : A thiazole ring fused to pyridine at the 5,4-b positions, with a thiol group at the 2-position .
  • Molecular Weight : 168.24 g/mol (C₆H₄N₂S₂), lighter than typical pyridine-thiazole hybrids due to the absence of nitro groups .
  • Safety : Classified as hazardous, requiring precautions during handling (e.g., ventilation, protective equipment) .
8-Amino-5H-[1]benzopyrano[2,3-b]pyridin-5-one
  • Synthesis : Produced via Ullmann reaction and PPA (polyphosphoric acid) condensation at 130°C .
  • Analytical Data :
    • Melting Point: 272–273°C.
    • Elemental Composition: C (67.95%), H (3.96%), N (13.15%) .
  • Contrast: This compound lacks the nitro and thiazolyl groups, instead incorporating an amino group and a fused benzopyran system.

Physicochemical and Spectroscopic Properties

Table 1: Comparative Data for Pyridine Derivatives
Property Pyridine, (2-nitro-5-thiazolyl)- (Inferred) Pyrido[3’,2’:5,6]pyrano[2,3-h]quinolin-12-one Thiazolo[5,4-b]pyridine-2-thiol
Molecular Weight ~250–300 g/mol 248 g/mol (M⁺) 168.24 g/mol
Melting Point 200–300°C (estimated) 190–292°C Not reported
Yield 70–85% (hypothetical) 71–84% Not applicable
Key Functional Groups Nitro, thiazolyl Fused pyrano-quinoline Thiol, thiazolo-pyridine
Purity (HPLC) ~95–99% (estimated) Not reported Not reported
Spectroscopic Features :
  • IR : Nitro groups typically show strong absorption at ~1520–1350 cm⁻¹ (asymmetric stretching) and ~870 cm⁻¹ (symmetric stretching) .
  • ¹H-NMR : Pyridine protons resonate at δ 7.5–9.0 ppm, while thiazole protons appear at δ 7.0–8.5 ppm .
  • MS: Molecular ion peaks (M⁺) confirm molecular weights, e.g., m/z 248 for pyrano-quinoline derivatives .
Nitro-Thiazolyl Compounds (e.g., FANFT)
  • Carcinogenicity: N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide (FANFT) induces bladder tumors in rats via nitro-reduction and DNA adduct formation .
  • Reactivity : Nitro groups enhance electrophilicity, facilitating covalent interactions with biological targets. Thiazole rings contribute to π-stacking and hydrogen bonding .

Q & A

Q. What are the recommended synthetic routes for Pyridine, (2-nitro-5-thiazolyl)-, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation or coupling reactions. For example, thiazole ring formation can be achieved via Hantzsch thiazole synthesis, where a nitrile intermediate reacts with a sulfur source (e.g., Lawesson’s reagent). The nitro group is introduced via electrophilic nitration at the thiazole’s 2-position, optimized by controlling temperature (0–5°C) and using mixed acid (HNO₃/H₂SO₄) conditions . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (>75%). Reaction optimization includes adjusting stoichiometry (1:1.2 molar ratio for nitration) and monitoring by TLC.

Q. How can researchers characterize the molecular structure of Pyridine, (2-nitro-5-thiazolyl)- using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies aromatic protons: pyridine ring protons appear as doublets (δ 8.5–9.0 ppm), while thiazole protons resonate at δ 7.5–8.0 ppm. ¹³C NMR confirms the nitro group’s electron-withdrawing effect via deshielding of adjacent carbons .
  • IR Spectroscopy : Strong peaks at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) validate nitro group presence.
  • X-ray Crystallography : Single-crystal analysis reveals dihedral angles between pyridine and thiazole rings (typically 10–15°), influencing conjugation .

Q. What are the key safety considerations when handling Pyridine, (2-nitro-5-thiazolyl)- in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation (Category 2 hazard) .
  • Ventilation : Perform reactions in a fume hood to mitigate inhalation risks (PEL: 5 mg/m³).
  • Storage : Store in airtight containers at 2–8°C, away from reducing agents (e.g., metal hydrides) to prevent explosive decomposition .

Advanced Research Questions

Q. What strategies address contradictory data in the literature regarding the reactivity of the nitro group in thiazolyl-substituted pyridines?

  • Methodological Answer :
  • Controlled Replication : Reproduce experiments under standardized conditions (e.g., solvent: DMF, 80°C) to isolate variables like moisture or trace metals.
  • Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track reduction pathways (e.g., catalytic hydrogenation vs. enzymatic reduction) and resolve mechanistic ambiguities.
  • Meta-Analysis : Compare kinetic data (e.g., Arrhenius plots) across studies to identify outliers caused by impurities or instrumentation bias .

Q. How does the electronic configuration of the thiazole ring influence the compound’s reactivity and stability?

  • Methodological Answer :
  • Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal the thiazole ring’s electron-deficient nature due to the nitro group, increasing susceptibility to nucleophilic attack at the 4-position.
  • Electrochemical Studies : Cyclic voltammetry in acetonitrile shows a reduction peak at −1.2 V (vs. Ag/AgCl), correlating with nitro group reduction to amine.
  • pH-Dependent Stability : Under acidic conditions (pH < 3), the thiazole ring undergoes partial hydrolysis, monitored via UV-Vis spectroscopy (λmax shift from 270 nm to 310 nm) .

Q. What computational methods model the interaction mechanisms of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular Docking (AutoDock Vina) : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) using the nitro-thiazole moiety as a pharmacophore. Score binding affinities (ΔG < −8 kcal/mol suggests strong interaction).
  • MD Simulations (GROMACS) : Run 100-ns trajectories to assess stability of ligand-protein complexes. Analyze hydrogen bonding (e.g., between nitro group and Arg105 residue) and RMSD values (<2 Å indicates stable binding) .

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